![molecular formula C15H17N3 B14583569 1,2-Benzenediamine, N-[[4-(dimethylamino)phenyl]methylene]- CAS No. 61022-73-9](/img/structure/B14583569.png)
1,2-Benzenediamine, N-[[4-(dimethylamino)phenyl]methylene]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Benzenediamine, N-[[4-(dimethylamino)phenyl]methylene]- is an organic compound with a complex structure It is a derivative of 1,2-benzenediamine, where one of the amino groups is substituted with a 4-(dimethylamino)phenylmethylene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-benzenediamine, N-[[4-(dimethylamino)phenyl]methylene]- typically involves the condensation of 1,2-benzenediamine with 4-(dimethylamino)benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, industrial methods may include the use of catalysts to accelerate the reaction and reduce the formation of by-products.
化学反応の分析
Types of Reactions
1,2-Benzenediamine, N-[[4-(dimethylamino)phenyl]methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound back to its parent amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as nitro, halogenated, and quinone derivatives.
科学的研究の応用
1,2-Benzenediamine, N-[[4-(dimethylamino)phenyl]methylene]- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is used in the production of dyes, pigments, and polymers.
作用機序
The mechanism of action of 1,2-benzenediamine, N-[[4-(dimethylamino)phenyl]methylene]- involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also form complexes with metal ions, influencing their reactivity and stability. The pathways involved include electron transfer and coordination chemistry.
類似化合物との比較
Similar Compounds
1,2-Benzenediamine:
1,2-Benzenediamine, 4-methyl-: This compound has a methyl group instead of the dimethylamino group.
1,4-Benzenediamine, N,N-dimethyl-: A similar compound with the dimethylamino group on a different position of the benzene ring.
Uniqueness
1,2-Benzenediamine, N-[[4-(dimethylamino)phenyl]methylene]- is unique due to the presence of both the 1,2-benzenediamine core and the 4-(dimethylamino)phenylmethylene group. This combination imparts distinct chemical properties, such as enhanced electron-donating ability and increased reactivity in certain types of chemical reactions.
特性
CAS番号 |
61022-73-9 |
|---|---|
分子式 |
C15H17N3 |
分子量 |
239.32 g/mol |
IUPAC名 |
2-[[4-(dimethylamino)phenyl]methylideneamino]aniline |
InChI |
InChI=1S/C15H17N3/c1-18(2)13-9-7-12(8-10-13)11-17-15-6-4-3-5-14(15)16/h3-11H,16H2,1-2H3 |
InChIキー |
ZAZVSQQJRHVEKB-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=CC=CC=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Chloro-2,4-dinitro-5-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14583495.png)

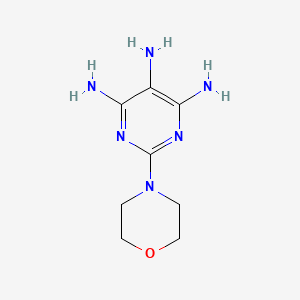
![3,4,7-Triazabicyclo[4.1.0]hepta-2,4-diene, 7-cyclohexyl-2,5-diphenyl-](/img/structure/B14583517.png)
![1-Chloro-N,N-dimethyl-1-[4-(trimethylsilyl)phenyl]boranamine](/img/structure/B14583526.png)
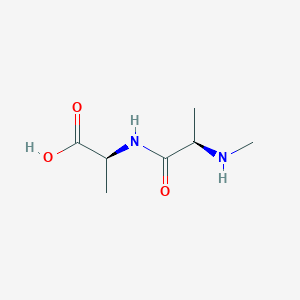
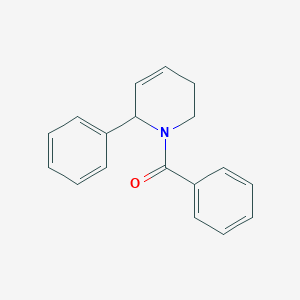

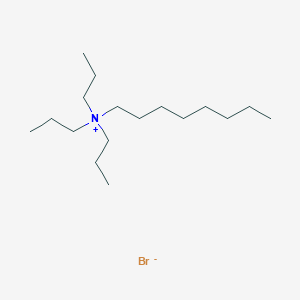

![6-Chloro-3-[(hydroxymethyl)amino]-4H-1-benzothiopyran-4-one](/img/structure/B14583562.png)
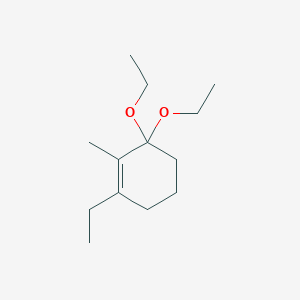
![(5-Chloro-2-{[(oxiran-2-yl)methyl]amino}phenyl)(phenyl)methanone](/img/structure/B14583567.png)
![3-[3-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1H-indol-1-yl]propanenitrile](/img/structure/B14583575.png)
